molecular formula C21H20FNO3S B2731877 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1704638-30-1

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2731877
CAS No.: 1704638-30-1
M. Wt: 385.45
InChI Key: YZOQAYYLQUMZNL-UHFFFAOYSA-N
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Description

The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that features a thiazepane ring, a fluorophenyl group, and a methoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a sulfide and an amine group under acidic conditions. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxybenzofuran moiety can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepane-containing molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazepane ring could modulate the compound’s overall conformation and reactivity. The methoxybenzofuran moiety may contribute to the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methylbenzofuran-2-yl)methanone
  • (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-ethoxybenzofuran-2-yl)methanone
  • (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-hydroxybenzofuran-2-yl)methanone

Uniqueness

The uniqueness of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the methoxybenzofuran moiety provides additional sites for chemical modification and potential biological activity.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQAYYLQUMZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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